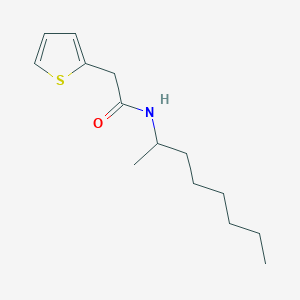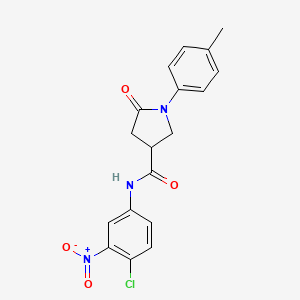![molecular formula C17H15Cl3N2O2 B11017907 N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide](/img/structure/B11017907.png)
N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is an organic compound with the molecular formula
- It belongs to the class of benzamides and is a derivative of benzoic acid.
- In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals. It is slightly soluble in water and soluble in various organic solvents .
N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide: C17H15Cl3N2O2
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of N-methylbenzamide with trichloroacetyl chloride in the presence of a base.
Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.
Industrial Production Methods: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:- Oxidizing agents like potassium permanganate (
Oxidation: KMnO4
) or chromic acid (H2CrO4
) can be used. Reducing agents such as lithium aluminum hydride (Reduction: LiAlH4
) or sodium borohydride (NaBH4
) can reduce the compound.Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles (e.g., amines, thiols).
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding amide reactions.
Biology and Medicine: Its biological activity, such as inhibition of enzymes like tyrosinase, may have applications in drug development or cosmetics.
Industry: While not widely used industrially, its unique structure could inspire novel drug design or materials science applications.
Mechanism of Action
- The exact mechanism by which N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide exerts its effects depends on its specific target. Further research is needed to elucidate its molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds: Other benzamides, such as N-methylbenzamide, benzamide, and N-benzylbenzamide, share structural similarities.
Uniqueness: N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide stands out due to its trichloroacetyl group, which imparts distinct chemical properties.
Remember that this compound’s applications and mechanisms are still an active area of research, and its full potential awaits further exploration
Properties
Molecular Formula |
C17H15Cl3N2O2 |
|---|---|
Molecular Weight |
385.7 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-[(2,2,2-trichloroacetyl)amino]benzamide |
InChI |
InChI=1S/C17H15Cl3N2O2/c1-22(11-12-7-3-2-4-8-12)15(23)13-9-5-6-10-14(13)21-16(24)17(18,19)20/h2-10H,11H2,1H3,(H,21,24) |
InChI Key |
PEBPGAFBUZGVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(2,3-dihydro-1-benzofuran-5-YL)propanamide](/img/structure/B11017824.png)
![N-{2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11017834.png)

![N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-pyridin-3-ylglycinamide](/img/structure/B11017848.png)
![Ethyl 4-(4-{[3-(acetylamino)phenyl]carbamoyl}-2-oxopyrrolidin-1-yl)benzoate](/img/structure/B11017854.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11017864.png)
![methyl 5-methyl-2-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11017866.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B11017878.png)
![8-methoxy-5-methyl-3-[3-(trifluoromethyl)benzyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11017880.png)
![trans-4-[({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11017884.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B11017887.png)

![ethyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11017895.png)
![3-(4-bromo-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11017896.png)
